molecular formula C17H21FN4O B5574260 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one

Cat. No.: B5574260
M. Wt: 316.4 g/mol
InChI Key: YTQAOUUERQVIPT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyclopropyl ring, and a benzimidazole moiety

Scientific Research Applications

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Attachment of the Benzimidazole Moiety: The benzimidazole moiety is attached through a condensation reaction with a suitable benzimidazole derivative.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur with aldehydes or ketones, forming larger molecules with the elimination of water.

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one can be compared with other similar compounds, such as:

    1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-chloro-1H-benzimidazol-2-yl)propan-1-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-methyl-1H-benzimidazol-2-yl)propan-1-one: The presence of a methyl group instead of a fluorine atom can influence the compound’s properties and applications.

    1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-nitro-1H-benzimidazol-2-yl)propan-1-one: The nitro group introduces different electronic and steric effects, impacting the compound’s behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c18-11-3-4-14-15(7-11)21-16(20-14)5-6-17(23)22-8-12(10-1-2-10)13(19)9-22/h3-4,7,10,12-13H,1-2,5-6,8-9,19H2,(H,20,21)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAOUUERQVIPT-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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